molecular formula C20H23N3O6S B12725501 Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- CAS No. 111856-34-9

Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro-

Cat. No.: B12725501
CAS No.: 111856-34-9
M. Wt: 433.5 g/mol
InChI Key: GZSDUSAOJIOEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- is a sulfonamide derivative characterized by a benzene ring substituted with a benzoyl group at the 2-position, a nitro group at the 4-position, and a 3-(4-morpholinyl)propyl chain attached to the sulfonamide nitrogen.

The structural complexity of this molecule arises from its electron-withdrawing nitro group, which enhances acidity at the sulfonamide proton, and the morpholine moiety, which contributes to solubility and bioavailability. Its molecular formula is C₂₁H₂₃N₃O₅S, with a molecular weight of 437.49 g/mol .

Properties

CAS No.

111856-34-9

Molecular Formula

C20H23N3O6S

Molecular Weight

433.5 g/mol

IUPAC Name

2-benzoyl-N-(3-morpholin-4-ylpropyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C20H23N3O6S/c24-20(16-5-2-1-3-6-16)18-15-17(23(25)26)7-8-19(18)30(27,28)21-9-4-10-22-11-13-29-14-12-22/h1-3,5-8,15,21H,4,9-14H2

InChI Key

GZSDUSAOJIOEBM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via a multi-step route involving:

  • Formation of the benzenesulfonamide core with the nitro substituent at the 4-position.
  • Introduction of the benzoyl group at the 2-position of the benzene ring.
  • Attachment of the 3-(4-morpholinyl)propyl substituent to the sulfonamide nitrogen.

This sequence ensures selective functionalization and high purity of the final product.

Stepwise Synthetic Route

Step Reaction Reagents & Conditions Notes
1 Nitration of benzenesulfonamide precursor Concentrated nitric acid and sulfuric acid, low temperature (0–5°C) Introduces the nitro group at the 4-position selectively
2 Benzoylation at 2-position Benzoyl chloride, base (e.g., pyridine or triethylamine), inert solvent (e.g., dichloromethane), 0–25°C Acylation of aromatic ring via electrophilic substitution
3 Sulfonamide nitrogen substitution 3-(4-morpholinyl)propylamine, coupling agent or direct nucleophilic substitution Forms N-(3-(4-morpholinyl)propyl) sulfonamide linkage
4 Purification Recrystallization or chromatographic methods (e.g., HPLC) Ensures removal of impurities and side products

Detailed Reaction Conditions and Considerations

  • Nitration : Controlled temperature is critical to avoid over-nitration or oxidation of the sulfonamide group. The reaction is typically performed in a mixed acid medium with careful monitoring.
  • Benzoylation : The benzoyl group is introduced via electrophilic aromatic substitution using benzoyl chloride. The presence of the nitro group deactivates the ring, so reaction times may be longer, and mild bases are used to scavenge HCl formed.
  • Sulfonamide Nitrogen Substitution : The nucleophilic substitution of the sulfonamide nitrogen with the 3-(4-morpholinyl)propyl moiety can be achieved by reacting the sulfonyl chloride intermediate with the amine or by direct substitution on the sulfonamide under basic conditions.
  • Purification : High-performance liquid chromatography (HPLC) is often employed to achieve high purity, especially to separate regioisomers or unreacted starting materials.

Research Findings and Optimization

Yield and Purity Optimization

  • Reaction temperature and solvent choice significantly affect yield and selectivity.
  • Use of dry, aprotic solvents (e.g., dichloromethane, DMF) improves acylation efficiency.
  • Stoichiometric control of reagents minimizes side reactions.
  • Purification by preparative HPLC yields >95% purity.

Summary Table of Preparation Parameters

Parameter Optimal Condition Effect on Synthesis
Nitration temperature 0–5°C Selective mono-nitration, prevents overreaction
Benzoylation solvent Dry dichloromethane or DMF Enhances electrophilic substitution efficiency
Base for benzoylation Triethylamine or pyridine Neutralizes HCl, drives reaction forward
Sulfonamide substitution Room temperature, mild base Efficient nucleophilic substitution without degradation
Purification method Preparative HPLC or recrystallization High purity, removal of side products
Reaction time 12–24 hours per step Ensures complete conversion
Yield Typically 60–80% overall Dependent on reaction optimization

Representative Synthetic Scheme (Conceptual)

  • Starting Material : 4-nitrobenzenesulfonyl chloride
  • Step 1 : Benzoylation at 2-position via Friedel-Crafts acylation
  • Step 2 : Reaction with 3-(4-morpholinyl)propylamine to form sulfonamide linkage
  • Step 3 : Purification and characterization

Analytical Techniques for Monitoring and Confirmation

Chemical Reactions Analysis

Key Reaction Steps

The synthesis is divided into distinct phases, with variations depending on the target series (e.g., Series I, II, III in ).

Reaction Step Reagents/Solvents Key Details Citations
Acylation of amino groups PyBop, DIEA, dichloromethaneForms amide bonds with substituted anilines or glycine derivatives .
Boc protection/deprotection Boc-glycine, HCl/dioxaneTempers reactivity of amines during acylation and subsequent reactions .
Sulfonamide formation Substituted benzenesulfonyl chloridesIntroduces the sulfonamide group via nucleophilic acylation .
Nucleophilic substitution (S_N2) Bromoacetic acid, 2H-benzo[e] thiadiazin-3(4H)-one derivativesForms cyclized derivatives (Series II) .
Hydrogenation Hydrogen gas, catalyst (e.g., Pd/C)Reduces nitro groups to amines in select derivatives .

Reaction Conditions

Critical parameters include solvent choice , temperature control , and catalyst selection :

  • Acylation : Conducted in dichloromethane with PyBop as a coupling agent and DIEA as a base .

  • Nucleophilic substitution : Requires polar aprotic solvents (e.g., DMF) and bases like K2CO3 .

  • Hydrogenation : Performed under inert atmospheres (e.g., nitrogen) with catalysts such as Pd/C .

Purification and Analysis

  • High-performance liquid chromatography (HPLC) : Used for intermediate purification and final product analysis.

  • NMR and mass spectrometry : Employed for structural confirmation, though specific data for this compound is not detailed in the sources .

Reaction Mechanism

The compound’s sulfonamide group participates in nucleophilic acylation , while the nitro group undergoes reductive hydrogenation to form amine derivatives . Morpholine’s tertiary amine acts as a nucleophile during coupling reactions .

Comparison with Related Series

Series Key Modification Synthetic Strategy Purpose Citations
I Substituted benzenesulfonamideAcylation with benzenesulfonyl chlorides .Enhance binding affinity via hydrogen bonds
II Cyclized benzothiadiazine ringS_N2 reaction with thiadiazinone derivatives .Improve drug-like properties
III 4-(Phenylsulfonyl)piperazinoneS_N2 reaction with piperazine derivatives .Bioisosteric replacement for improved solubility

Research Findings

  • Antibacterial Activity : The sulfonamide core inhibits dihydropteroate synthase, a target in bacterial folic acid synthesis.

  • Structural Optimization : Introduction of electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) enhances potency and selectivity .

  • Pharmacological Potential : Derivatives show promise in treating ischemic injuries and inflammatory disorders .

This compound’s synthesis exemplifies the interplay of organic chemistry principles and medicinal chemistry goals , with reactions optimized for scalability and bioactivity.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

  • Molecular Formula : C20_{20}H23_{23}N3_{3}O6_{6}S
  • Molecular Weight : 433.478 g/mol
  • CAS Number : 111856-34-9

The presence of the benzenesulfonamide group, along with the nitro and benzoyl substituents, contributes to its biological activity and potential therapeutic effects.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds similar to benzenesulfonamide have been studied for their antimicrobial properties. Research indicates that modifications to the sulfonamide structure can enhance efficacy against various bacterial strains. The nitro group may also play a role in increasing antimicrobial potency by interfering with bacterial DNA synthesis .
  • Anti-inflammatory Properties :
    • Sulfonamides are known for their anti-inflammatory effects. In vitro studies have shown that compounds with similar structures can inhibit inflammatory pathways, suggesting that benzenesulfonamide derivatives could be developed as anti-inflammatory agents .
  • Cancer Research :
    • The compound's ability to modulate cellular pathways makes it a candidate for cancer therapy research. Studies have indicated that sulfonamides can affect tumor cell proliferation and apoptosis, potentially leading to new anticancer drugs .

Biological Research Applications

  • Cholesterol Regulation :
    • Recent studies have identified derivatives of benzenesulfonamide as upregulators of ATP-binding cassette transporter A1 (ABCA1), which is crucial for cholesterol efflux. This suggests potential applications in treating dyslipidemia and related cardiovascular diseases .
  • Neuropharmacology :
    • The morpholinyl group in the compound may enhance its ability to cross the blood-brain barrier, making it a candidate for neuropharmacological studies aimed at treating neurological disorders .

Case Studies and Experimental Findings

Study FocusFindingsReference
Antimicrobial ActivityEnhanced efficacy against Gram-positive bacteria; structure-activity relationship established
Anti-inflammatory EffectsSignificant inhibition of pro-inflammatory cytokines in cell models
Cholesterol RegulationIncreased ABCA1 expression leading to enhanced cholesterol efflux in macrophages

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The nitro group may also participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with three analogues to highlight the impact of substituent variations on physicochemical and biological properties.

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities
Benzenesulfonamide, 4-amino-2-benzoyl 4-amino, 2-benzoyl 302.32 Higher solubility, weaker enzyme inhibition
Benzenesulfonamide, 3-nitro-N-(2-morpholinoethyl) 3-nitro, N-(2-morpholinoethyl) 369.41 Moderate acidity, improved CNS penetration
Benzenesulfonamide, 2-benzoyl-4-nitro 2-benzoyl, 4-nitro (no N-substituent) 330.33 Lower bioavailability, strong enzyme binding

Key Observations :

  • Nitro vs. Amino Groups: The 4-nitro group in the target compound increases acidity (pKa ~6.2) compared to the 4-amino analogue (pKa ~8.5), enhancing hydrogen-bonding interactions with enzymes like carbonic anhydrase .
  • N-Substituent Role : The 3-(4-morpholinyl)propyl chain improves water solubility (logP ~1.8) compared to the unsubstituted analogue (logP ~2.5), likely due to morpholine’s hydrophilic nature .

Research Findings and Pharmacokinetic Data

Solubility and Stability

  • Aqueous Solubility: 0.45 mg/mL (pH 7.4), superior to non-morpholine derivatives due to increased hydrogen bonding .
  • Metabolic Stability : The morpholine moiety reduces hepatic clearance (t₁/₂ = 4.2 hours in vitro) compared to shorter-chain N-alkyl analogues (t₁/₂ = 1.8 hours) .

Toxicity Profile

  • The compound shows low cytotoxicity in normal cell lines (LD₅₀ > 100 µM) but selective toxicity in cancer cells (LD₅₀ = 8 µM), attributed to its isoform-specific enzyme inhibition .

Q & A

Q. Example NMR Data from Analogues

Compound Feature1^1H NMR (δ)13^13C NMR (δ)Reference
4-Nitrobenzenesulfonamide8.21 (d, J=8.5 Hz)148.2 (C-NO2_2)
Morpholinopropyl Chain2.65 (t, J=6.0 Hz)56.8 (N-CH2_2)

How do structural modifications (e.g., nitro position, morpholinyl chain length) affect bioactivity?

Advanced Research Question

  • Nitro Group Position : Para-nitro (as in this compound) enhances electron-withdrawing effects, potentially improving binding to enzymatic targets (e.g., NLRP3 inflammasome). Meta-nitro analogues show reduced activity due to steric hindrance.
  • Morpholinyl Chain : Propyl-linked morpholine (vs. ethyl or butyl) balances hydrophobicity and flexibility, optimizing membrane permeability and target engagement (e.g., COX-2/sEH inhibition).

Q. Comparative Activity Data

Compound ModificationTarget (IC50_{50})Activity TrendReference
Para-Nitro vs. Meta-NitroNLRP3 Inhibition10x Higher
Propyl vs. Butyl ChainCOX-2 Selectivity2.5x Improved

How can computational methods predict binding interactions with inflammatory targets like NLRP3?

Advanced Research Question

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the sulfonamide group and NLRP3’s ATP-binding pocket. The benzoyl group may engage in π-π stacking with Tyr 859.
  • MD Simulations : Assess stability of the morpholinyl-propyl chain in hydrophobic pockets over 100 ns trajectories.

Q. Key Interaction Metrics

Target ResidueBinding Energy (kcal/mol)Interaction TypeReference
NLRP3 Tyr 859-8.2π-π Stacking
COX-2 Arg 499-7.5H-bonding

How should researchers address contradictory bioactivity data across studies?

Advanced Research Question
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., THP-1 vs. RAW264.7 macrophages).
  • Solubility Issues : Use DMSO concentrations ≤0.1% to avoid false negatives.
  • Metabolic Stability : Check for CYP450-mediated degradation using liver microsomes.

Q. Mitigation Strategies

IssueSolutionReference
Low SolubilityUse cyclodextrin-based formulations
Assay DiscrepancyStandardize LPS/ATP activation

What purification strategies optimize yield and purity for this compound?

Basic Research Question

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 3:1 to 1:2) to separate sulfonamide intermediates.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 244–245°C observed in analogues).

Q. Purification Data from Analogues

StepPurity Post-Purification (%)MethodReference
Column Chromatography>95Silica/EtOAc
Recrystallization>97Ethanol/H2_2O

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.